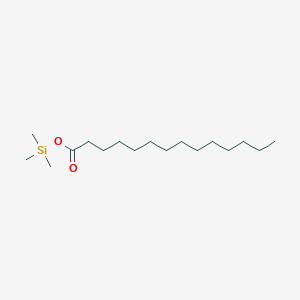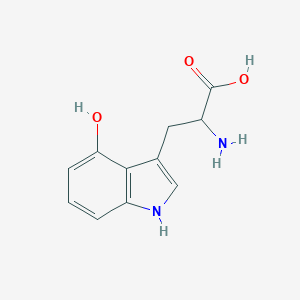
2-アミノ-3-(4-ヒドロキシ-1H-インドール-3-イル)プロパン酸
概要
説明
4-Hydroxytryptophan (4-HTP) is a naturally occurring amino acid derived from the amino acid L-tryptophan and is found in a variety of foods. It has a wide range of applications in scientific research, including its use as a precursor for serotonin synthesis, and its ability to modulate the production of hormones and neurotransmitters.
科学的研究の応用
工業用途
インドールは、4-ヒドロキシトリプトファンの誘導体であり、食品産業や香料など、フレーバーや香料の用途に価値があります。 . インドールは、いくつかのハロゲン化および酸素化された化合物に誘導体化することができ、天然の色素として使用できます。 .
治療の可能性
インドールの酸素化された誘導体は、ヒトの病気の治療に有望な生物活性を持ちます。 . インドール誘導体は、抗ウイルス、抗炎症、抗がん、抗HIV、抗酸化、抗菌、抗結核、抗糖尿病、抗マラリア、抗コリンエステラーゼ活性など、さまざまな生物活性を有しています。 .
シグナル分子
インドールは、細菌と植物の両方で産生されるシグナル分子です。 . 微生物間のシグナル伝達、特にヒトの腸内でのシグナル伝達機能が議論されています。 .
細菌のシグナル伝達
インドールは、細菌のシグナル伝達において重要です。 環境ニッチにおける複数の細菌種は、自然界のコミュニティに適応し、生存するために、クオラムセンシング(QS)を開発しました。 .
抗ウイルス活性
インドール誘導体は、インフルエンザAウイルスとコクサッキーB4ウイルスに対して阻害活性を示しました。 .
抗炎症および鎮痛活性
Safety and Hazards
Too much 5-HTP in your body can cause a spike in serotonin levels, resulting in side effects such as anxiety, shivering, serious heart problems . Some people who’ve taken 5-HTP supplements have developed a serious condition called eosinophilia-myalgia syndrome (EMS). It can cause blood abnormalities and excessive muscle tenderness .
将来の方向性
5-HTP is clinically effective against depression, insomnia, obesity, and chronic headaches . Our results may provide new insights into the pharmacology of 5-HTP in treating depression and other disorders . Further multi-center trials under adequate conditions in longer periods are needed to help come up with a comprehensive action plan .
作用機序
Target of Action
4-Hydroxytryptophan, also known as 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid, primarily targets the serotonergic system in the brain . It serves as a chemical precursor to a variety of bioactive specialized metabolites, including the human neurotransmitter serotonin and the hormone melatonin .
Mode of Action
4-Hydroxytryptophan interacts with its targets through a series of enzymatic reactions. It is involved in various bacterial metabolic pathways. These enzymes utilize a histidine-ligated heme cofactor and molecular oxygen or hydrogen peroxide to catalyze regioselective hydroxylation on the tryptophan indole moiety . This interaction is mechanistically distinct from their animal counterparts from the nonheme iron enzyme family .
Biochemical Pathways
The 5-HT metabolic pathway is initiated by tryptophan being hydroxylated to the intermediate 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated to become 5-HT . Tissue levels of 5-HTP are usually low since this substance is rapidly decarboxylated by the enzyme aromatic amino acid decarboxylase .
Pharmacokinetics
The pharmacokinetics of 4-Hydroxytryptophan involve its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that 5-HTP slow-release (SR) produced plasma 5-HTP levels well within the range enhancing brain 5-HT function in humans . 5-HTP SR robustly increased brain 5-HT synthesis .
Result of Action
The result of 4-Hydroxytryptophan’s action is the production of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological functions . It also leads to the production of melatonin, a hormone that regulates sleep-wake cycles .
Action Environment
The action of 4-Hydroxytryptophan can be influenced by various environmental factors. For instance, acute stress may result in an increase in brain tryptophan availability . Dietary fatty acids affecting the pro-inflammatory cytokines have been suggested to affect the metabolic fate of tryptophan .
生化学分析
Biochemical Properties
2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is a tryptophan derivative that is tryptophan substituted by a hydroxy group at position 5 . It interacts with multiple receptors, making it useful in developing new derivatives . It also has a role as a human metabolite and a neurotransmitter .
Cellular Effects
2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid has a significant impact on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is involved in metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHLMQDRPXXYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16533-77-0 | |
| Record name | 4-Hydroxytryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-hydroxy-DL-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Hydroxytryptophan in ergot alkaloid biosynthesis?
A: Research has demonstrated that 4-Hydroxytryptophan is not a precursor in the biosynthesis of ergot alkaloids. Experiments using radiolabeled 4-Hydroxytryptophan-[3H] in Claviceps purpurea cultures showed no incorporation into Elymoclavin, despite the compound readily entering the fungal mycelia. [, , , ] This suggests that the biosynthetic pathway for ergot alkaloids likely does not involve 4-hydroxyindole derivatives.
Q2: How is 4-Hydroxytryptophan metabolized in the body?
A: 4-Hydroxytryptophan follows a metabolic pathway analogous to its structural analog, 5-Hydroxytryptophan (5-HTP). [] It is oxidized by monoamine oxidase (MAO) to its corresponding aldehyde, which is further metabolized to 4-hydroxyindoleacetic acid (4-HIAA). [, ] This highlights the shared enzymatic machinery involved in the catabolism of both 4- and 5-hydroxyindoles.
Q3: Does 4-Hydroxytryptophan interact with serotonin (5-HT) pathways?
A: While 4-Hydroxytryptophan itself is not a neurotransmitter like serotonin, its metabolic pathway overlaps with that of serotonin. [] Further research is needed to fully elucidate the potential for interactions or cross-talk between these pathways, particularly regarding the impact of 4-hydroxyindoles on serotonin catabolism.
Q4: What are the implications of 4-Hydroxytryptophan being a substrate for monoamine oxidase (MAO)?
A: The fact that 4-Hydroxytryptophan is a substrate for MAO raises important considerations for potential drug interactions. [] MAO inhibitors, a class of drugs used to treat depression and Parkinson's disease, could potentially interfere with the metabolism of 4-Hydroxytryptophan, leading to altered pharmacokinetics and potentially impacting its effects.
Q5: What research has been conducted on the fate of 4-Hydroxytryptophan in living organisms?
A: Studies have investigated the metabolic fate of 4-Hydroxytryptophan in both rats and humans. [, , , ] These studies provide valuable insights into the absorption, distribution, metabolism, and excretion of this compound, contributing to a deeper understanding of its pharmacokinetic profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


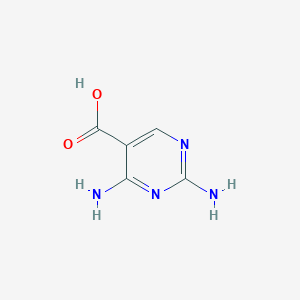
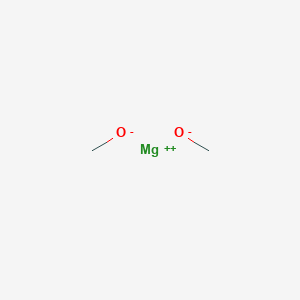
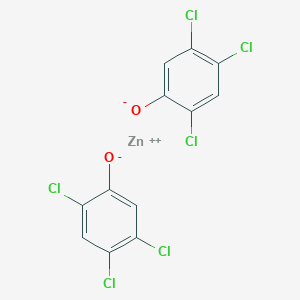

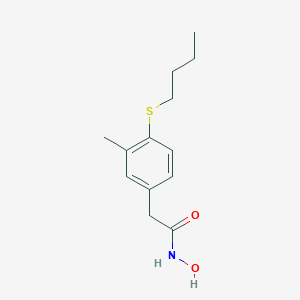
![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)
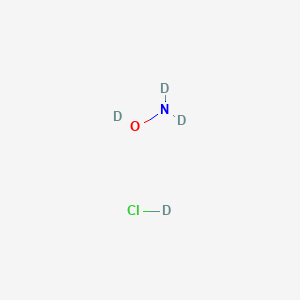


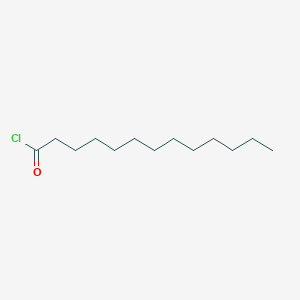
![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)
